REACTION_CXSMILES
|
B(Br)(Br)Br.[Cl:5][C:6]1[C:7]([O:19]C)=[CH:8][C:9]([CH3:18])=[C:10]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:11]=1>ClCCl>[Cl:5][C:6]1[C:7]([OH:19])=[CH:8][C:9]([CH3:18])=[C:10]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:11]=1
|
Name
|
|
Quantity
|
1.068 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
ethyl 2-(5-chloro-4-methoxy-2-methylphenyl)acetate
|
Quantity
|
456 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC(=C(C1)CC(=O)OCC)C)OC
|
Name
|
Intermediate 3-4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC(=C(C1)CC(=O)OCC)C)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting orange red solution was stirred at 0° C. for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was carefully quenched with water (25 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford crude product as a yellow gum
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash silica chromatography, elution gradient 0 to 20% EtOAc in isohexane
|
Type
|
CUSTOM
|
Details
|
Pure fractions were evaporated to dryness
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC(=C(C1)CC(=O)OCC)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 310 mg | |
YIELD: PERCENTYIELD | 72.2% | |
YIELD: CALCULATEDPERCENTYIELD | 72.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |